molecular formula C14H8Cl2N2O B11644016 (1-Benzimidazolyl)(2,5-dichlorophenyl)methanone

(1-Benzimidazolyl)(2,5-dichlorophenyl)methanone

Cat. No.: B11644016
M. Wt: 291.1 g/mol
InChI Key: STTVSUZVMUDKQA-UHFFFAOYSA-N
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Description

(1-Benzimidazolyl)(2,5-dichlorophenyl)methanone is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds that have a benzene ring fused to an imidazole ring. These compounds are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with various aldehydes. For (1-Benzimidazolyl)(2,5-dichlorophenyl)methanone, the reaction involves the use of 2,5-dichlorobenzaldehyde and o-phenylenediamine in the presence of an acid catalyst. The reaction is usually carried out in an ethanol-water mixture at room temperature .

Industrial Production Methods

Industrial production of benzimidazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in achieving higher yields and purity. The reaction conditions are optimized to ensure the efficient conversion of starting materials to the desired product .

Chemical Reactions Analysis

Types of Reactions

(1-Benzimidazolyl)(2,5-dichlorophenyl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of (1-Benzimidazolyl)(2,5-dichlorophenyl)methanone involves its interaction with specific molecular targets. The compound binds to tubulin, a protein that is essential for cell division, and inhibits its polymerization. This leads to the disruption of the mitotic spindle, ultimately causing cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-Benzimidazolyl)(2,5-dichlorophenyl)methanone is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. The presence of the 2,5-dichloro substituents enhances its binding affinity to molecular targets and increases its potency compared to other benzimidazole derivatives .

Properties

Molecular Formula

C14H8Cl2N2O

Molecular Weight

291.1 g/mol

IUPAC Name

benzimidazol-1-yl-(2,5-dichlorophenyl)methanone

InChI

InChI=1S/C14H8Cl2N2O/c15-9-5-6-11(16)10(7-9)14(19)18-8-17-12-3-1-2-4-13(12)18/h1-8H

InChI Key

STTVSUZVMUDKQA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=CN2C(=O)C3=C(C=CC(=C3)Cl)Cl

Origin of Product

United States

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